Bicyclo[2.1.1]hexan-2-amine
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Overview
Description
Bicyclo[211]hexan-2-amine is a bicyclic amine compound characterized by its unique structure, which consists of a six-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-amine typically involves the use of photochemistry. One common method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be catalyzed by Lewis acids, such as BF3·Et2O, and involves the cycloaddition of bicyclo[1.1.0]butanes with various dienes .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes. These processes are designed to be efficient and modular, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Bicyclo[2.1.1]hexan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexan-2-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentanes: These compounds have a similar bicyclic structure but with a different ring size and substitution pattern.
Bicyclo[3.1.1]heptanes: These compounds also have a bicyclic structure but with a larger ring size, leading to different chemical and biological properties.
Bicyclo[2.2.0]hexenes: These compounds have a similar ring structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific ring structure and the ability to undergo various chemical transformations, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
bicyclo[2.1.1]hexan-2-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-4-1-5(6)2-4/h4-6H,1-3,7H2 |
InChI Key |
SKEHVDKKFUERBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)N |
Origin of Product |
United States |
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